Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate
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Overview
Description
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate is a complex organic compound belonging to the pyrrolopyrazine family. Pyrrolopyrazines are nitrogen-containing heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves several steps, typically starting with the formation of the pyrrolopyrazine core. One common method includes the cyclization of pyrrole derivatives with appropriate pyrazine precursors . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized derivatives or reduction to yield reduced forms.
Cyclization and Annulation: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include hydrazine hydrate, acyl bromides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Known for its antimicrobial properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit kinase inhibitory activities and are used in cancer research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C14H16BrN3O3 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
ethyl 3-bromo-1-morpholin-4-ylpyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-2-21-14(19)10-7-11-13(17-3-5-20-6-4-17)16-12(15)9-18(11)8-10/h7-9H,2-6H2,1H3 |
InChI Key |
PUBFZBDJGZMWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=C1)N3CCOCC3)Br |
Origin of Product |
United States |
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